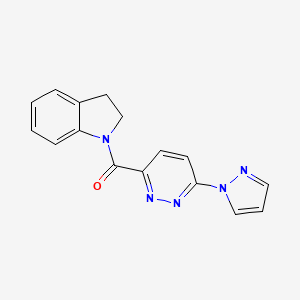
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been studied for its various pharmacological properties.
Scientific Research Applications
Synthesis and Characterization
Compounds containing pyrazole moieties, like the one , are synthesized through various chemical reactions, often involving cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. These syntheses are characterized by spectral analysis methods such as 1H NMR and 13C NMR, ensuring the elucidation of their structures (Golea Lynda, 2021).
Biological Activities
Pyrazole derivatives exhibit significant biological activities. For instance, certain synthesized compounds containing pyrazole structures have demonstrated moderate antibacterial and antioxidant activities when screened against various bacterial strains and evaluated using radical scavenging assays, respectively (Golea Lynda, 2021). Additionally, some pyrazole derivatives have shown potential as anticancer and antimicrobial agents, suggesting their importance in developing new therapeutic agents (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021).
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. For pyrazole derivatives, such studies often involve docking with enzymes or protein receptors to elucidate their mode of action at the molecular level. This provides valuable insights into the potential therapeutic applications of these compounds (Golea Lynda, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target protein serine/threonine-protein kinase b-raf .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit tubulin polymerization , which could potentially disrupt microtubule dynamics and cell division.
Result of Action
Compounds with similar structures have been reported to exhibit antitumoral activity due to inhibition of tubulin polymerization .
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(6-pyrazol-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(20-11-8-12-4-1-2-5-14(12)20)13-6-7-15(19-18-13)21-10-3-9-17-21/h1-7,9-10H,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACXYCVGUPMCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-trimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2854395.png)
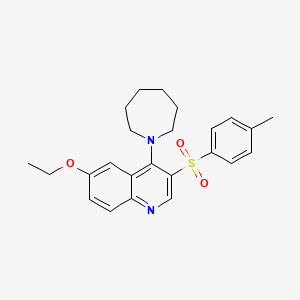
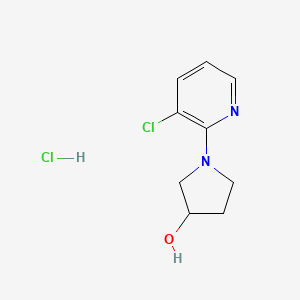

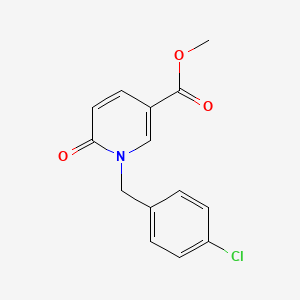
![2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2854404.png)
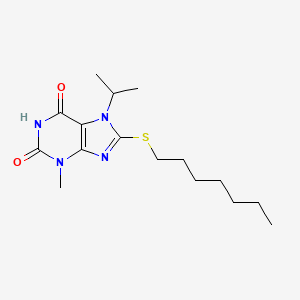
![1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2854407.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2854408.png)

![1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene](/img/structure/B2854413.png)